![molecular formula C17H15N3OS2 B6419477 2-[(4-methylphenyl)sulfanyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide CAS No. 895456-22-1](/img/structure/B6419477.png)
2-[(4-methylphenyl)sulfanyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide
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Overview
Description
“2-[(4-methylphenyl)sulfanyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide” is a chemical compound with the molecular formula C15H16N2O3S2. It has an average mass of 336.429 Da and a monoisotopic mass of 336.060242 Da .
Molecular Structure Analysis
The compound has a complex structure that includes a thiazole ring, a pyridine ring, and a sulfanyl group attached to a methylphenyl group . The InChI representation of the compound isInChI=1S/C15H16N2O3S2/c1-11-2-6-13(7-3-11)21-10-15(18)17-12-4-8-14(9-5-12)22(16,19)20/h2-9H,10H2,1H3,(H,17,18)(H2,16,19,20)
. Physical And Chemical Properties Analysis
The compound has a density of 1.4±0.1 g/cm³. It has a molar refractivity of 89.6±0.4 cm³. The compound has 5 hydrogen bond acceptors and 3 hydrogen bond donors. It also has 5 freely rotating bonds. The compound has a polar surface area of 123 Ų and a molar volume of 240.4±5.0 cm³ .properties
IUPAC Name |
2-(4-methylphenyl)sulfanyl-N-(4-pyridin-2-yl-1,3-thiazol-2-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3OS2/c1-12-5-7-13(8-6-12)22-11-16(21)20-17-19-15(10-23-17)14-4-2-3-9-18-14/h2-10H,11H2,1H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKFKVDYLMFGTC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)SCC(=O)NC2=NC(=CS2)C3=CC=CC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-methylphenyl)sulfanyl]-N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]acetamide |
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